Acetic acid, (carboxymethoxy)-, 1-(phenylmethyl) ester

Description

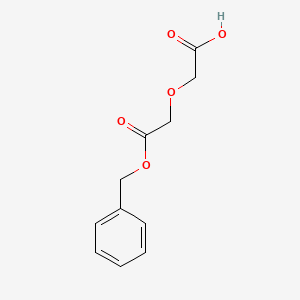

Acetic acid, (carboxymethoxy)-, 1-(phenylmethyl) ester (CAS No. 154741-21-6) is a benzyl ester derivative featuring a carboxymethoxy (–OCH₂COOH) functional group attached to the acetic acid backbone. This structural complexity distinguishes it from simpler esters like benzyl acetate (acetic acid phenylmethyl ester, CAS 140-11-4), which lacks the carboxymethoxy substituent . The compound is part of a broader class of esters used in pharmaceuticals, fragrances, and specialty chemicals. Evidence suggests its role as an intermediate in synthetic organic chemistry, particularly in the development of bioactive molecules or polymer precursors .

Properties

IUPAC Name |

2-(2-oxo-2-phenylmethoxyethoxy)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c12-10(13)7-15-8-11(14)16-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLIIGBRGWUCEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)COCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10570229 | |

| Record name | [2-(Benzyloxy)-2-oxoethoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154741-21-6 | |

| Record name | [2-(Benzyloxy)-2-oxoethoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (carboxymethoxy)-, 1-(phenylmethyl) ester typically involves the esterification of acetic acid derivatives with benzyl alcohol under acidic conditions. The reaction is often catalyzed by sulfuric acid or other strong acids to facilitate the formation of the ester bond . The reaction conditions usually include refluxing the reactants in an organic solvent such as toluene or dichloromethane to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (carboxymethoxy)-, 1-(phenylmethyl) ester undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ester can yield alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Acetic acid, (carboxymethoxy)-, 1-(phenylmethyl) ester is extensively used in scientific research due to its unique properties. Some of its applications include:

Pharmaceuticals: Used as an intermediate in the synthesis of various drugs and active pharmaceutical ingredients.

Materials Science: Employed in the development of novel materials with specific properties.

Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of acetic acid, (carboxymethoxy)-, 1-(phenylmethyl) ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and benzyl alcohol, which can further participate in various biochemical processes. The compound’s effects are mediated through its ability to modify the chemical environment and interact with enzymes and receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs include:

Benzyl acetate (Acetic acid phenylmethyl ester, CAS 140-11-4) : A simpler ester with a phenylmethyl group and an acetyloxy moiety. Widely used in perfumery and flavoring due to its floral aroma .

Methyl 2-(2-(benzyloxy)ethoxy)acetate : Contains an ethoxy linker between the benzyl and carboxymethoxy groups, enhancing hydrophilicity .

Physicochemical Properties

- Volatility : Benzyl acetate is highly volatile and contributes to floral scents in plants , whereas the carboxymethoxy group in the target compound likely reduces volatility, making it less prominent in volatile organic compound (VOC) profiles.

- Solubility: The carboxymethoxy group enhances water solubility compared to non-polar esters like decyl acetate .

Key Research Findings

- Benzyl acetate is a major VOC in Anthurium cultivars, constituting up to 79.6% of floral emissions . Its absence in hybrid plants correlates with reduced fragrance, highlighting its ecological role .

- Carboxymethoxy-containing esters demonstrate improved ADMET profiles compared to non-polar analogs, with high intestinal absorption and low hepatotoxicity .

Biological Activity

Acetic acid, (carboxymethoxy)-, 1-(phenylmethyl) ester is a compound of interest due to its potential biological activities. This article explores its antibacterial, antitumor, and other relevant biological effects based on diverse research findings.

Chemical Structure and Properties

The compound can be represented as follows:

- Chemical Formula : C₁₄H₁₈O₄

- Molecular Weight : 250.29 g/mol

Biological Activity Overview

Research has highlighted various biological activities associated with acetic acid esters, particularly in the context of antibacterial and antitumor properties. The following sections detail these activities.

Antibacterial Activity

Studies have shown that acetic acid derivatives possess significant antibacterial properties. The mechanism often involves the disruption of bacterial cell membranes and interference with metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 mg/ml |

| Escherichia coli | 0.5 mg/ml |

| Pseudomonas aeruginosa | 1.0 mg/ml |

In a study conducted by researchers analyzing various extracts, compounds similar to acetic acid esters exhibited MIC values ranging from 0.25 to 1.0 mg/ml against pathogenic strains, indicating strong antibacterial efficacy .

Antitumor Activity

The antitumor effects of acetic acid esters have been documented through in vitro studies on different cancer cell lines. The MTS assay has been employed to evaluate cytotoxicity.

| Cell Line | IC50 Value (µg/ml) |

|---|---|

| HeLa (cervical cancer) | 500 |

| A549 (lung carcinoma) | 600 |

| Hek293 (kidney adenocarcinoma) | 550 |

The results indicated that at concentrations of 1,000 µg/ml, significant growth inhibition was observed across all tested cancer cell lines, with IC50 values suggesting moderate potency against these cells .

The biological activity of acetic acid esters is primarily attributed to their ability to undergo hydrolysis via carboxylesterases, leading to the release of the corresponding alcohol and carboxylic acid. This metabolic process plays a crucial role in determining the toxicity and efficacy of these compounds .

Case Studies

-

Case Study on Antibacterial Properties :

A study published in Frontiers in Microbiology evaluated the antibacterial activity of various acetic acid derivatives against multidrug-resistant strains. The findings demonstrated that certain derivatives exhibited potent activity against Staphylococcus aureus, suggesting potential therapeutic applications in treating resistant infections . -

Case Study on Antitumor Effects :

Research published in Cancer Letters assessed the effect of a related acetic acid ester on tumor growth in vivo using mouse models. The study found that treatment with the ester significantly reduced tumor size compared to control groups, highlighting its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.